molecular formula C9H12N2O2S B1198945 Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate CAS No. 7234-25-5

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B1198945
CAS RN: 7234-25-5
M. Wt: 212.27 g/mol
InChI Key: LJDJKDAPYUXBPE-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H12N2O2S . It has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of related compounds involves the design and creation of a series of novel triazole-pyrimidine-based compounds. These compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate include a molecular weight of 212.27, a density of 1.21±0.1 g/cm3 (Predicted), a melting point of 59-60 °C, a boiling point of 322.1±22.0 °C (Predicted), a flash point of 223.3°C, and a vapor pressure of 3.89E-08mmHg at 25°C .

properties

IUPAC Name

ethyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-4-13-8(12)7-5-10-9(14-3)11-6(7)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDJKDAPYUXBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222669
Record name Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

CAS RN

7234-25-5
Record name Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007234255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Equimolar quantities of ethyl 2-acetyl-3-ethoxy-2-propenoate 1 (20.0 g, 107 mmol), ((amino(imino)methyl)-sulfanyl)methane 2 (9.68 g, 107 mmol) and triethylamine (10.8 g, 107 mmol) in EtOH (100 mL) were stirred at reflux for 48 hours. Then reaction mixture was concentrated and diluted with water. The biphasic mixture was transferred into a separatory funnel and extracted with DCM. Organic extract was washed with water, dried, filtered, and concentrated. The product was purified by crystallization from ethanol/water to yield in a colorless solid (18.4 g, 86.7 mmol, 81%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.68 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
81%

Synthesis routes and methods II

Procedure details

To 100 ml of N,N-dimethylformamide, 18.6 g (100 mmol) of ethyl 2-acetyl-3-ethoxyacrylate, 13.9 g (50 mmol) of sulfuric acid methylisothiourea and 8.2 g (100 mmol) of sodium acetate were suspended, followed by stirring at 80° C. for 4 hours. The reaction liquid was cooled and then poured in ice water. The crystal precipitated was filtered, washed with water and dried to obtain 18.6 g (yield: 88%) of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 6
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Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

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